molecular formula C15H19ClN2O B2591451 8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane CAS No. 1284759-32-5

8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane

Cat. No.: B2591451
CAS No.: 1284759-32-5
M. Wt: 278.78
InChI Key: CICLFKGNOIGALZ-UHFFFAOYSA-N
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Description

8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the chloropyridine moiety and the azaspirodecane structure makes this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is to start with the chloropyridine derivative and introduce the spiro linkage through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties due to its spiro structure.

Mechanism of Action

The mechanism of action of 8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, inhibiting their function. The spiro structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with a different functional group arrangement.

    2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane: A similar compound with a methyl group instead of an azaspiro linkage.

Uniqueness

8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane is unique due to its specific combination of the chloropyridine moiety and the azaspirodecane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-azaspiro[4.5]decan-8-yl-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-11-12(3-8-17-13)14(19)18-9-6-15(7-10-18)4-1-2-5-15/h3,8,11H,1-2,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICLFKGNOIGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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